
5-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide" is a chemical entity that appears to be related to a class of compounds known as tetrahydroquinolines. These compounds are of interest in the field of medicinal chemistry due to their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insights into the chemical nature and possible synthesis routes for the compound of interest.
Synthesis Analysis
The synthesis of related compounds, such as those mentioned in the first paper, involves starting from precursors like 1,4-dihydrobenz[g]isoquinoline-3(2H)-ones or ethyl (3-aminomethyl-1,4-dimethoxynaphth-2-yl)acetates. A third strategy mentioned is the use of an N-protected 2-(3-bromomethyl-1,4-dimethoxynaphth-2-yl)ethylamine. These methods could potentially be adapted to synthesize the compound by modifying the starting materials or the functional groups involved in the reaction .
Molecular Structure Analysis
While the exact molecular structure of "this compound" is not provided, the structure can be inferred based on the name. It likely contains a tetrahydroquinoline core with a sulfonamide group attached to a chlorinated methylbenzene ring. The molecular structure of similar compounds, such as the N-(8-hydroxyquinolin-5-yl)-4-methylbenzenesulfonamide ligand and its metal complexes, has been studied using various spectroscopic methods, which could be applicable to the compound .
Chemical Reactions Analysis
The compound of interest may undergo various chemical reactions typical of sulfonamides and tetrahydroquinolines. For instance, sulfonamides can form metal complexes, as seen in the second paper, where the ligand forms complexes with various metal ions . Tetrahydroquinolines may participate in electrophilic substitution reactions or could be involved in the formation of heterocyclic rings, as suggested by the synthesis of related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be predicted to some extent by examining related compounds. For example, the second paper discusses the physicochemical properties, elemental analysis, and spectroscopic properties of a related sulfonamide compound and its metal complexes . The third paper mentions the anticancer activity of sulfonamide derivatives, suggesting that the compound may also possess biological activity, which could be evaluated using similar in vitro methods .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Sulfonamide derivatives have been investigated for their antimicrobial properties. For instance, novel sulfonamides have shown significant antimicrobial activity against various strains of bacteria and fungi. The structure-activity relationship (SAR) studies of these compounds suggest that their antimicrobial efficacy can be attributed to the presence of certain functional groups within their molecular framework, indicating potential utility in developing new antimicrobial agents (S. Vanparia et al., 2010).
Fluorescent Probes for Metal Ions
Some sulfonamide compounds have been explored as fluorescent probes for metal ions. Research has shown that these compounds exhibit a bathochromic shift in their ultraviolet/visible spectra upon addition of Zn(II) to the solution, indicating their potential as fluorescent markers for zinc and possibly other metal ions in biological and environmental samples (M. Kimber et al., 2003).
Protein Kinase Inhibition
Isoquinolinesulfonamides, closely related to the compound , have been identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. These findings suggest the potential of sulfonamide derivatives in the development of therapeutic agents targeting protein kinases involved in various diseases, including cancer and neurological disorders (H. Hidaka et al., 1984).
Anticancer and Anti-HIV Activities
Sulfonamide derivatives have also been evaluated for their anticancer and anti-HIV activities. Some compounds have demonstrated sensitivity against leukemia cell lines and moderate activity against HIV, highlighting the therapeutic potential of sulfonamide-based compounds in oncology and virology (E. Pomarnacka, A. Kornicka, 2001).
Eigenschaften
IUPAC Name |
5-chloro-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-3-21-16-8-7-15(10-13(16)5-9-18(21)22)20-25(23,24)17-11-14(19)6-4-12(17)2/h4,6-8,10-11,20H,3,5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYWULWZAYTAAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

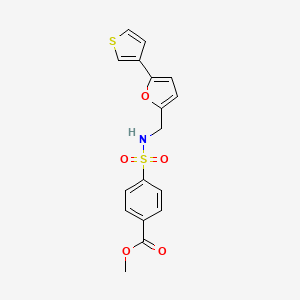
![N-(2-chlorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2517359.png)
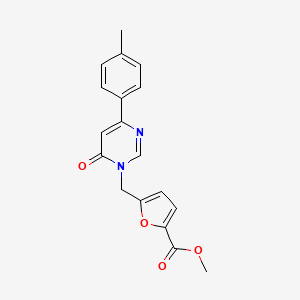
![3-(2-methoxyethyl)-2-{[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]thio}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2517361.png)

![3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}benzoic acid](/img/structure/B2517363.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-nitrobenzoate](/img/structure/B2517364.png)
![N-((tetrahydrofuran-2-yl)methyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2517366.png)
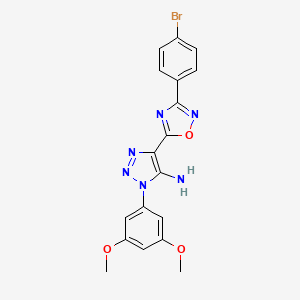
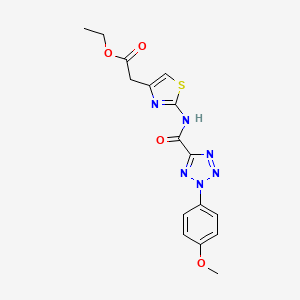
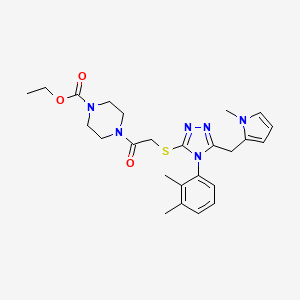
![N-(5-(2-(ethylthio)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2517370.png)
![1-butyl-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2517372.png)
